molecular formula C15H18FN3O2 B12242558 4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide

4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B12242558
M. Wt: 291.32 g/mol
InChI Key: MDXXOLSYGISARZ-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design and discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluorophenyl isocyanate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropane ring and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C15H18FN3O2/c16-12-3-5-13(6-4-12)17-15(21)19-9-7-18(8-10-19)14(20)11-1-2-11/h3-6,11H,1-2,7-10H2,(H,17,21)

InChI Key

MDXXOLSYGISARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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